

In-Depth Technical Guide: Physical Characteristics of 16:0-23:2 Diyne PC

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Compound of Interest		
Compound Name:	16:0-23:2 Diyne PC	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (**16:0-23:2 Diyne PC**) is a synthetic, polymerizable phospholipid that holds significant promise for advancements in drug delivery, biosensor development, and the creation of stabilized biomimetic membranes. Its unique structure, featuring a saturated palmitoyl chain at the sn-1 position and a long tricosadiynoyl chain containing a diacetylene moiety at the sn-2 position, allows for UV-induced cross-linking. This polymerization capability imparts enhanced stability and controllable permeability to lipid assemblies, making it a valuable tool for various biomedical and biotechnological applications.[1]

This technical guide provides a comprehensive overview of the known physical characteristics of **16:0-23:2 Diyne PC**, including its fundamental properties, behavior in aqueous solutions, and the principles governing its polymerization. Detailed experimental protocols for the characterization of similar diyne-containing phospholipids are also presented to facilitate further research and application.

Core Physical and Chemical Properties

The fundamental properties of **16:0-23:2 Diyne PC** are summarized in the table below. These characteristics are essential for experimental design, formulation development, and theoretical modeling.



Property	Value	Reference
Chemical Name	1-palmitoyl-2-(10,12- tricosadiynoyl)-sn-glycero-3- phosphocholine	
Synonym(s)	PTPC	
Molecular Formula	C47H86NO8P	
Molecular Weight	824.16 g/mol	
CAS Number	84271-00-1	
Appearance	Solid powder	[2]
Purity	>99% (TLC)	
Storage Temperature	-20°C	

Assembly in Aqueous Environments and Phase Behavior

Like other phospholipids, **16:0-23:2 Diyne PC** is an amphiphilic molecule that self-assembles in aqueous environments to form structures such as liposomes and micelles, which shield the hydrophobic acyl chains from water.[3] The behavior of these assemblies is critically dependent on temperature and concentration.

Phase Transition

The transition from a well-ordered gel phase to a more fluid liquid-crystalline phase is a key characteristic of lipid bilayers. While a specific phase transition temperature (Tm) for **16:0-23:2 Diyne PC** has not been definitively reported in the available literature, data from a structurally similar diyne-containing phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC or DC(8,9)PC), shows a Tm of 40°C.[4] This suggests that **16:0-23:2 Diyne PC** likely exhibits a similar phase transition in this temperature range. The photopolymerization of diyne lipids is most efficient when the acyl chains are in a highly ordered, crystal-like lattice, which is characteristic of the gel phase at temperatures well below the Tm.[4]



Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration above which phospholipid monomers in an aqueous solution begin to form micelles. This parameter is crucial for understanding the stability of lipid formulations and their interactions with other molecules. The specific CMC for **16:0-23:2 Diyne PC** is not readily available in published literature. However, the CMC of phospholipids is known to be influenced by factors such as the length and saturation of the acyl chains and the nature of the headgroup.[5][6][7] Generally, longer and more saturated acyl chains lead to a lower CMC.

Photopolymerization of 16:0-23:2 Diyne PC Assemblies

A defining feature of **16:0-23:2 Diyne PC** is its ability to undergo photopolymerization upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm.[4] This process involves the topotactic reaction of the diacetylene groups within the lipid bilayer, leading to the formation of a conjugated polymer backbone. This cross-linking significantly enhances the mechanical stability and reduces the permeability of the resulting lipid assembly.

The efficiency of polymerization is highly dependent on the packing of the lipid molecules. Optimal polymerization occurs when the diyne moieties of adjacent lipid molecules are in close proximity and properly aligned, a condition that is best met in the ordered gel phase of the lipid bilayer.[4]



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Workflow for the preparation and polymerization of 16:0-23:2 Diyne PC liposomes.

Experimental Protocols

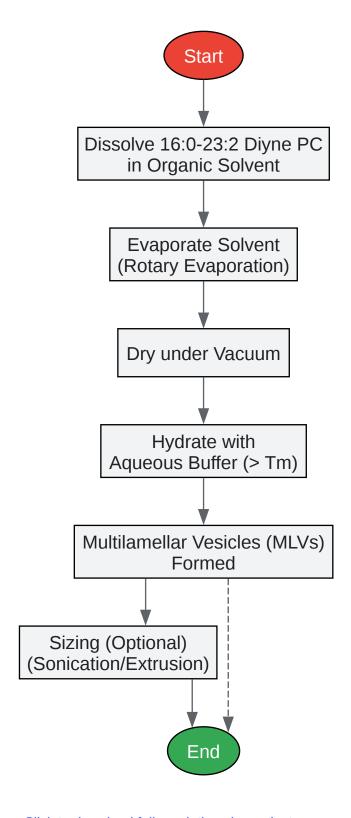
Detailed experimental protocols are essential for the reproducible characterization of **16:0-23:2 Diyne PC**. The following sections outline methodologies for key experiments based on established techniques for similar phospholipids.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

- Lipid Film Formation:
 - Dissolve a known quantity of 16:0-23:2 Diyne PC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
 - Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Add an aqueous buffer of choice to the flask containing the dry lipid film. The temperature
 of the buffer should be above the phase transition temperature of the lipid to facilitate
 hydration.
 - Gently agitate the flask to disperse the lipid film, leading to the formation of MLVs.
- Vesicle Sizing (Optional):
 - To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a
 more uniform size distribution, the MLV suspension can be subjected to sonication or
 extrusion through polycarbonate membranes with a defined pore size.





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Step-by-step workflow for liposome preparation via thin-film hydration.

Photopolymerization of Liposomes



This protocol describes the UV-induced polymerization of liposomes containing **16:0-23:2 Diyne PC**.

- Sample Preparation:
 - Prepare a suspension of liposomes containing 16:0-23:2 Diyne PC as described above.
 - Transfer the liposome suspension to a quartz cuvette.
 - To prevent oxidation, purge the suspension with an inert gas such as argon or nitrogen for several minutes.
- UV Irradiation:
 - Place the cuvette in a temperature-controlled sample holder at a temperature below the lipid's Tm to ensure the bilayer is in the gel phase.
 - Irradiate the sample with a low-pressure mercury lamp emitting at 254 nm. The distance from the lamp and the irradiation time will need to be optimized depending on the desired degree of polymerization.
- Monitoring Polymerization:
 - The progress of polymerization can be monitored spectrophotometrically by observing the appearance of new absorption bands in the visible region, which are characteristic of the conjugated polymer backbone.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature of phospholipids.

- Sample Preparation:
 - Prepare a concentrated suspension of 16:0-23:2 Diyne PC liposomes (typically 1-5 mg/mL).



- Accurately transfer a small volume of the liposome suspension into an aluminum DSC pan and seal it hermetically.
- Prepare a reference pan containing the same volume of buffer.
- DSC Measurement:
 - Place the sample and reference pans in the DSC instrument.
 - Equilibrate the system at a temperature below the expected Tm.
 - Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition.
 - The phase transition will be observed as an endothermic peak in the DSC thermogram.
 The peak maximum corresponds to the Tm.

Conclusion

16:0-23:2 Diyne PC is a versatile polymerizable phospholipid with significant potential in various scientific and biomedical fields. Its ability to form stable, cross-linked lipid assemblies upon UV irradiation opens up new possibilities for the design of robust drug delivery vehicles and advanced biomaterials. While specific quantitative data on some of its physical characteristics, such as the precise phase transition temperature and critical micelle concentration, require further experimental determination, the information and protocols provided in this guide offer a solid foundation for researchers and developers working with this promising lipid. Future studies focusing on the detailed biophysical characterization of 16:0-23:2 Diyne PC will undoubtedly contribute to unlocking its full potential.

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